![molecular formula C17H19NO4S B344653 2-[(3,4-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 185243-76-9](/img/structure/B344653.png)
2-[(3,4-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(3,4-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule. It contains a tetrahydroisoquinoline core, which is a type of nitrogen-containing heterocycle . The molecule also features a sulfonyl group attached to a 3,4-dimethoxyphenyl moiety .
Synthesis Analysis
The synthesis of related compounds often involves the reaction of an amine with a sulfonyl chloride. For example, the reaction of 2-(3,4-dimethoxyphenyl)ethylamine with a sulfonyl chloride in the presence of a catalyst such as iron (III) chloride or aluminum chloride can yield a sulfonyl compound.Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a tetrahydroisoquinoline core, a sulfonyl group, and a 3,4-dimethoxyphenyl moiety . The molecule contains a total of 39 bonds, including 22 non-H bonds, 14 multiple bonds, 5 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), 2 ethers (aromatic), and 1 sulfone .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structural features. The sulfonyl group is highly reactive and can form stable salts with a wide range of Lewis bases, such as amines and alcohols. The tetrahydroisoquinoline core can also participate in various reactions .科学的研究の応用
Drug Design and Pharmaceuticals
The compound is a derivative of piperidine , a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Their derivatives are present in more than twenty classes of pharmaceuticals .
Synthesis of Polymers
2-[(3,4-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline can be used as a sulfonating agent in the synthesis of polymers. The resulting polymers have enhanced properties, such as improved biodegradability and water solubility.
Antibacterial Agents
N-Sulfonyl monocyclic β-lactams, which can be synthesized from this compound, have potential as antibacterial agents . These compounds have been developed in response to growing bacterial resistance to β-lactam antibiotics .
Tetrahydroquinoline Derivatives
The tetrahydroquinoline (THQ) moiety, which is present in this compound, is found in various natural products . These products exhibit a broad range of biological activities and are used in the production of new materials . They are also important precursors for more complex molecules with bio-utilities .
Biological Activity
The compound can be involved in multicomponent reactions leading to the formation of various piperidine derivatives . These derivatives have shown significant biological activity, making them of interest in pharmacological research .
Potential Future Applications
Given the compound’s role in the synthesis of biologically active piperidines and its potential use in the creation of new antibacterial agents , it’s likely that future research will uncover additional applications. These could include the development of new drugs, the creation of advanced materials, and more.
将来の方向性
The future directions for research on this compound could involve exploring its potential applications in organic synthesis and analytical chemistry, such as the synthesis of functionalized materials and the analysis of complex biomolecules . Additionally, the development of new synthetic strategies and the study of its biological activities could be areas of interest.
作用機序
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiq) based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq based compounds are known to interact with their targets in a way that results in potent biological activity .
Biochemical Pathways
It is known that thiq based compounds can affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
It is known that thiq based compounds can exert diverse biological activities .
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-21-16-8-7-15(11-17(16)22-2)23(19,20)18-10-9-13-5-3-4-6-14(13)12-18/h3-8,11H,9-10,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLSWGKZEVITMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

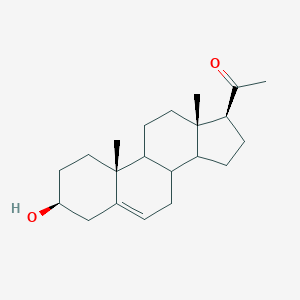
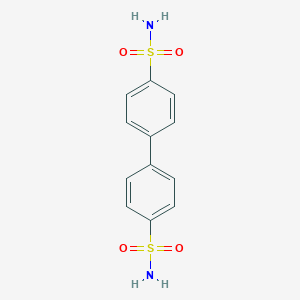

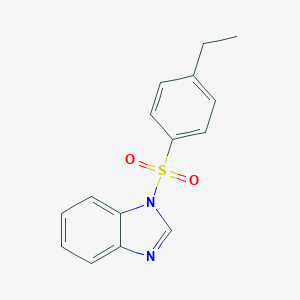
![1-[(4-Ethoxynaphthyl)sulfonyl]-2-methylbenzimidazole](/img/structure/B344602.png)
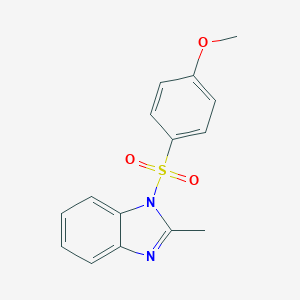
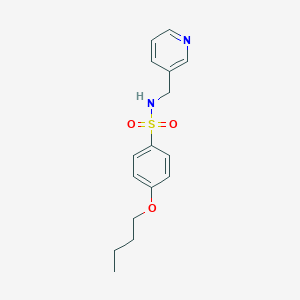

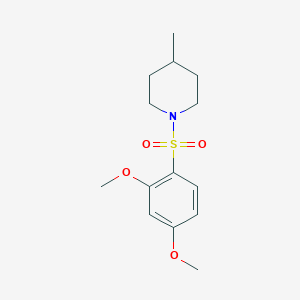
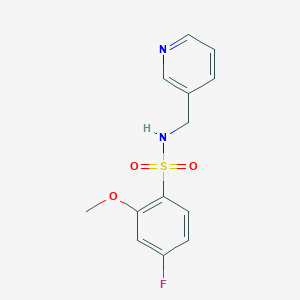
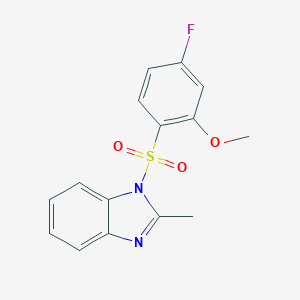
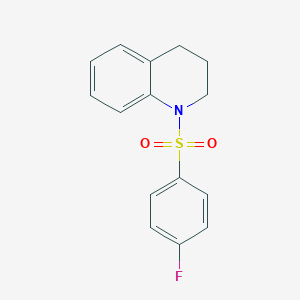
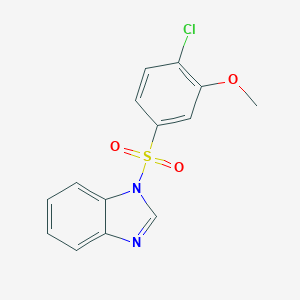
![2-[(2-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B344621.png)